Tetrahydrocytisine

Description

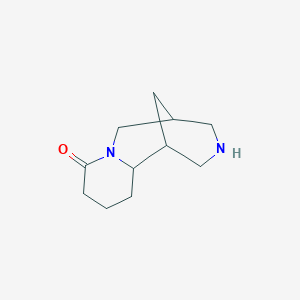

Structure

3D Structure

Properties

IUPAC Name |

7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVYCGMBGRYVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC(CNC3)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tetrahydrocytisine mechanism of action on nicotinic acetylcholine receptors

An In-Depth Technical Guide on the Core Mechanism of Action of Tetrahydrocytisine on Nicotinic Acetylcholine Receptors

Executive Summary

This compound, a derivative of the natural alkaloid cytisine, represents a significant molecule in the field of neuropharmacology, particularly in the development of therapies for nicotine addiction. Its mechanism of action is centered on its interaction with neuronal nicotinic acetylcholine receptors (nAChRs), the primary molecular targets of nicotine in the central nervous system. This guide provides a detailed examination of this mechanism, synthesizing data from binding assays, electrophysiological studies, and in vivo models. The core of this compound's action lies in its profile as a high-affinity partial agonist, with marked selectivity for the α4β2 nAChR subtype. This partial agonism allows it to concurrently alleviate nicotine withdrawal symptoms by providing a baseline level of receptor stimulation while simultaneously blocking the reinforcing effects of nicotine by occupying the receptor's binding site. This document elucidates the molecular interactions, details the authoritative experimental protocols used for its characterization, and explores the downstream neurobiological consequences of its action, offering a comprehensive resource for professionals in neuroscience and drug development.

The Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are quintessential members of the Cys-loop superfamily of pentameric ligand-gated ion channels.[1][2] These receptors are critical mediators of fast synaptic transmission throughout the central and peripheral nervous systems.[3] Their activation by the endogenous neurotransmitter acetylcholine, or exogenous agonists like nicotine, leads to a conformational change that opens an intrinsic ion channel, primarily permeable to sodium and calcium cations, resulting in depolarization of the cell membrane.[4]

Structure and Key CNS Subtypes

nAChRs are assembled from a diverse array of subunits (nine α, three β in neurons), which co-assemble into a pentameric rosette surrounding a central pore.[5] This combinatorial diversity gives rise to a multitude of nAChR subtypes with distinct pharmacological and physiological properties. In the context of nicotine addiction and its treatment, the most crucial subtype is the α4β2 nAChR , which is the most abundant high-affinity nicotine binding site in the brain.[6]

Furthermore, the α4β2 subtype can exist in two primary stoichiometries, which profoundly impacts its sensitivity to agonists:

-

(α4)2(β2)3: This stoichiometry results in a high-sensitivity (HS) receptor, which is activated by lower concentrations of agonists.

-

(α4)3(β2)2: This arrangement forms a low-sensitivity (LS) receptor, which also displays distinct pharmacological properties.[6][7]

Other significant CNS subtypes include the α7 nAChR , a homopentameric receptor involved in cognitive processes, and α3β4 nAChRs , which are prevalent in the autonomic ganglia but also present in specific brain regions.[8][9][10] The selectivity of a ligand for these different subtypes is a key determinant of its therapeutic efficacy and side-effect profile.

Caption: General structure and gating mechanism of a heteromeric nAChR.

Pharmacodynamics of this compound at nAChRs

The therapeutic utility of this compound is a direct consequence of its specific pharmacodynamic profile at nAChRs, particularly the α4β2 subtype. It is structurally analogous to cytisine, and much of its mechanism is inferred from the extensive research on its parent compound.[11][12]

The Core Mechanism: Partial Agonism

This compound acts as a partial agonist at α4β2 nAChRs.[13][14] This term defines a ligand that binds with high affinity to a receptor but elicits only a submaximal functional response compared to a full agonist. This mechanism is twofold and is central to its efficacy as a smoking cessation aid:

-

Agonist Action (The "Nicotine Mimic"): By partially stimulating α4β2 receptors, this compound provides a low level of dopamine release in the mesolimbic pathway.[15] This is sufficient to mitigate the physiological symptoms of nicotine withdrawal, such as cravings and negative affect.

-

Antagonist Action (The "Nicotine Blocker"): Due to its high binding affinity, this compound effectively occupies the nAChR binding sites.[16] This prevents nicotine (from tobacco smoke) from binding to the receptors, thereby blocking nicotine's ability to produce the large, reinforcing surge of dopamine that drives addiction.

Quantitative Pharmacology & Subtype Selectivity

The precise affinity (Ki) and functional efficacy (Imax) of a compound are critical measures of its activity. While specific data for this compound is less common in public literature, the values for cytisine provide a robust proxy. Cytisine demonstrates a high affinity and selectivity for α4β2* nAChRs over other subtypes like α3β4* and α7.[13][17]

| Parameter | α4β2* nAChR | α3β4* nAChR | α7 nAChR | Reference(s) |

| Binding Affinity (Ki) | ~0.5 - 1.5 nM | ~300 - 600 nM | >10,000 nM | [7][18] |

| Functional Activity | Partial Agonist | Full Agonist | Full Agonist | [13][14] |

| Efficacy (Imax) | ~5-10% (HS) to ~50% (LS) of ACh | ~100% of ACh | ~100% of ACh | [7][13] |

| Note: Values are for cytisine and can vary based on experimental conditions and receptor stoichiometry. |

This profile is highly advantageous. The high affinity for α4β2 ensures it effectively targets the primary receptor implicated in nicotine dependence.[14] Its lower intrinsic efficacy at this subtype produces the desired partial agonist effect, while its different activity at other subtypes contributes to its overall pharmacological profile.

Methodologies for Characterizing Ligand-Receptor Interactions

Elucidating the mechanism of action of a compound like this compound requires a multi-faceted experimental approach. Each technique provides a different piece of the puzzle, from molecular binding to functional cellular responses and in vivo neurochemical changes.

Radioligand Binding Assays: Quantifying Affinity

Causality: To understand how potently a drug interacts with its target, we must first measure its binding affinity (Ki). Competitive radioligand binding assays are the industry standard for this purpose. This technique quantifies the ability of an unlabeled test compound (this compound) to displace a high-affinity radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine) from the receptor.[19][20] By performing this assay on membranes prepared from cells expressing only a single nAChR subtype, one can determine the compound's affinity and selectivity profile across the entire receptor family.

Caption: Standard workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human α4β2 nAChR subtype.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[19]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, set up triplicate wells for each condition. The final volume is typically 250 µL.

-

Total Binding: Add binding buffer, membrane preparation (e.g., 20-50 µg protein), and the radioligand (e.g., 1 nM [³H]cytisine).

-

Non-Specific Binding (NSB): Add binding buffer, membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM nicotine) to saturate all specific binding sites.[19]

-

Competition: Add binding buffer, membranes, radioligand, and serial dilutions of the test compound (this compound), typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology: Defining Functional Activity

Causality: While binding assays reveal affinity, they provide no information about the functional consequence of that binding. Patch-clamp electrophysiology is the definitive method for characterizing a compound as an agonist, antagonist, or partial agonist.[21][22] By applying the compound to a cell expressing the receptor and measuring the resulting ion flow (current) across the cell membrane, we can directly quantify its efficacy (the maximum response it can produce) and potency (the concentration required to produce half of its maximal response, or EC50).

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

Experimental Protocol: Whole-Cell Voltage-Clamp Recording

-

Cell and Solution Preparation:

-

Plate HEK293 cells expressing the desired nAChR subtype onto glass coverslips 24-48 hours before recording.

-

Prepare an external recording solution (e.g., artificial cerebrospinal fluid - ACSF) containing physiological ion concentrations.[23]

-

Prepare an internal pipette solution with a composition mimicking the cell's cytosol (e.g., high K+, low Cl⁻).[23]

-

-

Pipette and Equipment Setup:

-

Pull recording micropipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-7 MΩ when filled with internal solution.[23]

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Mount the filled micropipette onto a micromanipulator connected to a patch-clamp amplifier.

-

-

Recording Procedure:

-

Under visual guidance, carefully lower the micropipette to touch the surface of a single, healthy-looking cell.

-

Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell configuration).[24]

-

Switch the amplifier to voltage-clamp mode and hold the cell's membrane potential at a fixed voltage (e.g., -70 mV).

-

-

Data Acquisition and Analysis:

-

Using a perfusion system, apply a saturating concentration of a full agonist (e.g., 1 mM acetylcholine) to determine the maximum possible current (Imax) for that cell.

-

After washout, apply increasing concentrations of this compound to the cell and record the peak inward current elicited at each concentration.

-

To confirm partial agonism, co-apply a saturating concentration of the full agonist along with this compound. A partial agonist will reduce the response to the full agonist.

-

Plot the normalized current response versus the logarithm of the this compound concentration and fit with a Hill equation to determine the EC50 (potency) and the maximal response relative to the full agonist (efficacy).

-

In Vivo Microdialysis: Assessing Neurochemical Outcomes

Causality: To confirm that the molecular and cellular actions of this compound translate into a relevant neurobiological effect, in vivo microdialysis is employed. The rewarding effects of nicotine are primarily mediated by dopamine release in the nucleus accumbens (NAc).[25] Microdialysis allows for the direct measurement of dopamine levels in the NAc of a freely moving animal in response to drug administration, providing a powerful link between receptor pharmacology and the neurochemistry of addiction.[26][27]

Experimental Protocol: In Vivo Microdialysis in the Nucleus Accumbens

-

Surgical Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a microdialysis guide cannula aimed at the nucleus accumbens shell using precise stereotaxic coordinates. Secure the cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the rat in a testing chamber that allows for free movement.

-

Gently insert a microdialysis probe through the guide cannula into the NAc.

-

Continuously perfuse the probe with ACSF at a low flow rate (e.g., 1-2 µL/min).[28]

-

Allow the system to stabilize and collect several baseline samples of the dialysate (the extracellular fluid that has diffused across the probe's membrane).

-

-

Drug Administration and Sample Collection:

-

Administer this compound (or a control vehicle/nicotine) via a systemic route (e.g., subcutaneous injection).

-

Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a period of 2-3 hours post-injection.[25]

-

-

Sample Analysis and Data Interpretation:

-

Analyze the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration.

-

A partial agonist like this compound is expected to cause a modest and sustained increase in NAc dopamine, whereas a full agonist like nicotine would cause a larger, more rapid spike.[15]

-

Neurobiological Consequences and Signaling Pathway

The partial agonism of this compound at α4β2 nAChRs located on the presynaptic terminals of dopaminergic neurons in the Ventral Tegmental Area (VTA) is the lynchpin of its therapeutic effect. Nicotine, as a full agonist, causes a large influx of cations, leading to significant depolarization and a subsequent high-frequency burst firing of these neurons. This results in a large, phasic release of dopamine in the NAc, which is strongly associated with reward and reinforcement.

In contrast, this compound induces a more limited depolarization, leading to a modulated, tonic increase in dopamine release that is sufficient to occupy dopamine receptors and prevent withdrawal, but insufficient to produce the reinforcing effects of nicotine.

Caption: Modulation of the mesolimbic dopamine pathway by nAChR partial agonists.

Conclusion and Future Directions

The mechanism of action of this compound on nicotinic acetylcholine receptors is a clear example of rational drug design targeting a specific neurobiological system. Its profile as a high-affinity α4β2 partial agonist allows it to precisely modulate the mesolimbic dopamine system, providing a "middle ground" of receptor stimulation that is key to its success as a smoking cessation therapy. The experimental methodologies detailed herein—from binding assays to in vivo microdialysis—represent the gold-standard workflow for characterizing such compounds.

Future research will likely focus on synthesizing and evaluating new derivatives of the cytisine scaffold. By making subtle modifications to the molecule, it may be possible to fine-tune the pharmacological properties—for instance, altering the efficacy or improving the selectivity profile—to develop next-generation therapies with even greater efficacy and fewer side effects for treating nicotine dependence and potentially other neurological disorders involving the cholinergic system.[8][18]

References

-

Carroll, F. I., et al. (2008). Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. PubMed Central. Available at: [Link]

-

Biała, G., & Wlaź, P. (2016). A Review of the Organic Synthesis and Medicinal Applications of the Natural Product Cytisine. Molecules. Available at: [Link]

-

Dar, M. S., et al. (2000). Nicotine-induced changes of glutamate and arginine in naive and chronically alcoholized rats: an in vivo microdialysis study. PubMed. Available at: [Link]

-

Tsai, T. H., et al. (1996). Monitoring Transdermal Delivery of Nicotine Using In Vivo Microdialysis Sampling. Current Separations. Available at: [Link]

-

Zhu, Y., et al. (2006). [Study of pharmacokinetics of nicotine in local brain by using microdialysis and stable labeled isotope]. PubMed. Available at: [Link]

-

Arias, H. R. (2016). Nicotinic acetylcholine receptors at the single-channel level. PMC - NIH. Available at: [Link]

-

Gualtieri, F., et al. (2003). Synthesis, Binding, and Modeling Studies of New Cytisine Derivatives, as Ligands for Neuronal Nicotinic Acetylcholine Receptor Subtypes. Journal of Medicinal Chemistry. Available at: [Link]

-

Amici, S. A., et al. (2018). Using Protein Painting Mass Spectrometry to Define Ligand Receptor Interaction Sites for Acetylcholine Binding Protein. Bio-protocol. Available at: [Link]

-

Brody, S. L., et al. (2013). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central. Available at: [Link]

-

Ogden, D., & Stanfield, P. (1987). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Available at: [Link]

-

Sparatore, F., et al. (2000). Cytisine derivatives as ligands for neuronal nicotine receptors and with various pharmacological activities. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2020). The involvement of mesolimbic dopamine system in cotinine self-administration in rats. IU Indianapolis ScholarWorks. Available at: [Link]

-

L'Ecuyer, M., et al. (2014). (−)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. American Chemical Society. Available at: [Link]

-

Ding, Z., et al. (2022). (A) Timeline of microdialysis study. (B) Effects of nicotine alone on... ResearchGate. Available at: [Link]

-

Axol Bioscience (n.d.). patch-clamp-protocol-final.pdf. Axol Bioscience. Available at: [Link]

-

Chen, L., et al. (2008). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ResearchGate. Available at: [Link]

-

Iturriaga-Vásquez, P., et al. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. PMC. Available at: [Link]

-

Fitch, R. W., et al. (2005). Partial agonist properties of cytisine and derivatives at high- and low-sensitivity α4β4 nAChRs. ResearchGate. Available at: [Link]

-

Mineur, Y. S., et al. (2007). Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds. PMC. Available at: [Link]

-

Kim, H. G., et al. (2016). Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. Biomolecules & Therapeutics. Available at: [Link]

-

Graham, A., et al. (2008). Naturally-expressed nicotinic acetylcholine receptor subtypes. PMC - PubMed Central. Available at: [Link]

-

Van Garsse, C., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Publications. Available at: [Link]

-

Courtney, R. J., et al. (2021). Effect of Cytisine vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. JAMA. Available at: [Link]

-

Courtney, R. (2019). Cytisine versus varenicline for smoking cessation. NDARC. Available at: [Link]

-

Papke, R. L. (2014). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

-

Tucker, R. (2023). Could cytisine replace varenicline for smoking cessation?. The Pharmacist. Available at: [Link]

-

Grady, S. R., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. PMC - PubMed Central. Available at: [Link]

-

Gotti, C., et al. (2005). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. PMC - PubMed Central. Available at: [Link]

-

Le Novère, N., et al. (2002). Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. PMC - PubMed Central. Available at: [Link]

-

Wonnacott, S., & Barik, J. (2007). Gating of nicotinic ACh receptors: latest insights into ligand binding and function. PMC. Available at: [Link]

-

Wikipedia (n.d.). Nicotinic acetylcholine receptor. Wikipedia. Available at: [Link]

-

Zarrabian, S., & Prejanò, M. (2024). Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. PMC - PubMed Central. Available at: [Link]

-

LloydsPharmacy (2024). Varenicline vs cytisine. LloydsPharmacy Online Doctor UK. Available at: [Link]

-

Barik, J., & Wonnacott, S. (2009). Gating of nicotinic ACh receptors; new insights into structural transitions triggered by agonist binding that induce channel opening. PMC - PubMed Central. Available at: [Link]

-

Chemistry LibreTexts (2022). Cholinergic Drugs I - Nicotinic and Muscarinic Receptors. Chemistry LibreTexts. Available at: [Link]

-

Feduccia, A. A., & Chatterjee, S. (2012). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology. Available at: [Link]

-

Kume, T., & Sugimoto, M. (2018). Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. Available at: [Link]

-

Taly, A., et al. (2009). Mechanics of Channel Gating of the Nicotinic Acetylcholine Receptor. Research journals. Available at: [Link]

-

Li, D., et al. (2011). Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses. PMC - NIH. Available at: [Link]

Sources

- 1. Gating of nicotinic ACh receptors: latest insights into ligand binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gating of nicotinic ACh receptors; new insights into structural transitions triggered by agonist binding that induce channel opening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]

- 6. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isaac-scientific.com [isaac-scientific.com]

- 12. thepharmacist.co.uk [thepharmacist.co.uk]

- 13. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors [biomolther.org]

- 15. datapdf.com [datapdf.com]

- 16. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. docs.axolbio.com [docs.axolbio.com]

- 24. Patch Clamp Protocol [labome.com]

- 25. researchgate.net [researchgate.net]

- 26. Nicotine-induced changes of glutamate and arginine in naive and chronically alcoholized rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 28. currentseparations.com [currentseparations.com]

A Technical Guide to the Stereoselective Synthesis of Tetrahydrocytisine and its Analogues for Advanced Drug Discovery

Abstract: This guide provides an in-depth technical analysis of the stereoselective synthesis of tetrahydrocytisine and its analogues. This compound, a saturated derivative of the natural quinolizidine alkaloid (-)-cytisine, represents a pivotal scaffold in medicinal chemistry, particularly for developing selective ligands for nicotinic acetylcholine receptors (nAChRs). The precise control of stereochemistry during its synthesis is paramount, as the biological activity of its derivatives is intrinsically linked to their three-dimensional structure. This document elucidates the primary synthetic strategies, moving from the diastereoselective modification of the naturally occurring (-)-cytisine to more complex asymmetric total syntheses that build the tetracyclic core from achiral precursors. We will explore the causality behind key experimental choices, present detailed protocols for critical transformations, and summarize comparative data to offer field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The this compound Scaffold

The Quinolizidine Alkaloid Family: (-)-Cytisine as a Privileged Scaffold

Quinolizidine alkaloids (QAs) are a class of L-lysine-derived natural products found predominantly in leguminous plants.[1][2] Among them, (-)-cytisine, isolated from the seeds of plants like Laburnum anagyroides, is a tetracyclic alkaloid with a rigid structure that has long been recognized for its potent biological activity.[1] Its unique conformation makes it an excellent starting point, or "privileged scaffold," for the design of ligands targeting the central nervous system (CNS).

Pharmacological Significance: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

(-)-Cytisine and its derivatives are potent ligands for various subtypes of nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels crucial for complex cerebral processes, and their modulation is a key therapeutic strategy for CNS disorders like Alzheimer's disease, Parkinson's disease, and depression.[3][4] (-)-Cytisine itself is a partial agonist at the α4β2 nAChR subtype and has been used effectively as a smoking cessation aid.[3][4] The synthesis of analogues, particularly this compound derivatives, aims to fine-tune this activity, enhance selectivity for specific nAChR subtypes, and improve the pharmacokinetic profile, such as blood-brain barrier penetration.[5][6]

The Stereochemical Challenge: Introducing Chirality into the Saturated Core

The conversion of the planar, aromatic pyridone ring of cytisine into a saturated piperidine ring in this compound introduces new stereogenic centers. The resulting quinolizidine core possesses a specific and rigid three-dimensional structure. The primary stereochemical challenge lies in controlling the relative and absolute configuration of these newly formed centers, as even minor changes in stereochemistry can drastically alter receptor binding affinity and functional activity. Asymmetric total synthesis presents an even greater challenge, requiring the strategic construction of the entire tetracyclic framework with complete stereocontrol from simple, achiral building blocks.

Synthetic Strategies via Modification of (-)-Cytisine

The most direct and widely used method for synthesizing this compound is the reduction of the pyridone ring of the readily available natural product, (-)-cytisine.

Catalytic Hydrogenation of the Pyridone Ring

Catalytic hydrogenation is the workhorse reaction for this transformation. The choice of catalyst, solvent, and reaction conditions is critical to achieve high diastereoselectivity.

Causality Behind Experimental Choices: The rigid, concave shape of the cytisine molecule dictates the stereochemical outcome of the hydrogenation. The catalyst, typically a heterogeneous platinum or palladium catalyst, coordinates to the less sterically hindered exo face of the molecule. Hydrogen is then delivered from the catalyst surface to this same face, resulting in a syn-addition and preferentially forming the all-cis diastereomer of this compound relative to the newly formed stereocenters.

Experimental Protocol: Diastereoselective Hydrogenation of (-)-Cytisine

-

Preparation: A high-pressure reaction vessel is charged with (-)-cytisine (1.0 eq) and a suitable solvent, such as ethanol or acetic acid.

-

Catalyst Addition: Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.1 eq) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).

-

Reaction: The mixture is stirred vigorously at room temperature for 24-48 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: The reaction mixture is carefully depressurized and filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with additional solvent.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography or recrystallization to yield the desired this compound diastereomer.

Asymmetric Total Synthesis Approaches

Total synthesis offers the flexibility to create analogues that are not accessible from the natural product and allows for the synthesis of either enantiomer. These routes rely on modern asymmetric reactions to establish the key stereocenters.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound involves disconnecting the tetracyclic core to reveal key synthons. A common strategy is to first open the piperidine C-ring, leading back to a functionalized pyridone precursor, which can be further simplified.

Caption: General retrosynthetic analysis of this compound.

Strategy: Intramolecular Aza-Michael Addition

A powerful strategy for constructing the piperidine C-ring involves a stereoselective intramolecular aza-Michael addition. This approach establishes the crucial stereochemistry at the ring junction in a single, highly controlled step.

Case Study: The O'Brien Synthesis of (-)-Cytisine An asymmetric synthesis of (-)-cytisine itself, the direct precursor to this compound, was achieved using a stereodivergent intramolecular 6-endo aza-Michael addition to form the piperidine ring.[7] The absolute stereochemistry was first set using an Evans acyl oxazolidinone enolate alkylation. The subsequent cyclization's stereochemical outcome was dependent on the choice of base and conditions, providing access to different diastereomers.[7]

Mechanism: The 6-endo aza-Michael Addition The stereoselectivity of the cyclization is governed by the formation of the most stable chair-like transition state, which minimizes steric interactions between the substituents on the forming ring.

Caption: Key mechanism for stereocenter formation.

Data Summary: Comparison of Selected Synthetic Routes

The efficiency of different synthetic strategies can be compared based on key metrics such as overall yield and stereoselectivity.

| Strategy | Key Stereoselective Step | Overall Yield | Stereoselectivity | Reference |

| Hydrogenation of (-)-Cytisine | Heterogeneous Catalytic Hydrogenation | >90% | High d.r. (>95:5) | General |

| O'Brien Total Synthesis of (-)-Cytisine | Evans Alkylation / Aza-Michael Addition | ~15-20% | >98% e.e. (from alkylation) | [7] |

| Gallagher Modular Synthesis | Stille Coupling / Diastereoselective Reduction | ~10% | Mixture of diastereomers (1.5:1) | [6] |

Synthesis of Key Analogues for SAR Studies

The this compound scaffold is readily amenable to functionalization, allowing for systematic Structure-Activity Relationship (SAR) studies to develop ligands with improved properties.

Rationale for Analogue Synthesis

The primary goals of analogue synthesis are to:

-

Enhance Affinity and Selectivity: Modify functional groups to favor binding to a specific nAChR subtype (e.g., α4β2 vs. α7).[5]

-

Improve Pharmacokinetics: Alter lipophilicity and polarity to improve properties like oral bioavailability and blood-brain barrier penetration.[6]

-

Probe the Receptor Binding Pocket: Introduce diverse substituents to map out the steric and electronic requirements of the ligand-receptor interaction.[8]

N-Functionalization: A Versatile Handle for Diversification

The secondary amine in the this compound core is an excellent nucleophile and the most common site for modification. A wide variety of N-arylalkyl and N-aroylalkyl derivatives have been synthesized by reacting this compound with corresponding alkyl halides or acyl chlorides.[5] These modifications have been shown to significantly impact binding affinity at nAChR subtypes.[5][8]

Experimental Workflow: Library Synthesis of N-Substituted Analogues

Caption: Workflow for generating an analogue library.

Future Outlook & Conclusion

The stereoselective synthesis of this compound and its analogues remains a vibrant area of research, driven by the immense therapeutic potential of nAChR modulators. While the diastereoselective hydrogenation of natural (-)-cytisine provides efficient access to the core scaffold, the development of more concise and highly stereoselective total syntheses is a continuing objective. Future efforts will likely focus on the development of novel catalytic asymmetric methods to construct the quinolizidine core, reducing step counts and improving overall efficiency. The modularity offered by total synthesis will continue to be invaluable for creating novel analogues with finely tuned pharmacological profiles, paving the way for the next generation of therapeutics for challenging CNS disorders.

References

-

Gizzatullin, A. R., et al. (2020). Stereodirected synthesis of alkaloid-like quinolizidine systems. Molecules, 25(22), 5488. [Link]

-

Gotti, C., et al. (2006). Synthesis, Binding, and Modeling Studies of New Cytisine Derivatives, as Ligands for Neuronal Nicotinic Acetylcholine Receptor Subtypes. Journal of Medicinal Chemistry, 49(2), 676-689. [Link]

-

Zhang, Y., et al. (2021). Enantioselective Synthesis of the 1,3-Dienyl-5-Alkyl-6-Oxy Motif: Method Development and Total Synthesis. Angewandte Chemie International Edition, 60(42), 22777-22784. [Link]

-

Choi, H., et al. (2020). Stereoselective formal synthesis of quinolizidine (–)‐217A. European Journal of Organic Chemistry, 2020(1), 114-118. [Link]

-

Ang, E. S. L., et al. (2018). Synthesis of (-)-Cytisine Using a 6-endo aza-Michael Addition. The Journal of Organic Chemistry, 83(16), 9088-9095. [Link]

-

Czar, M., et al. (2022). Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (−)-sparteine. Plant Biotechnology Journal, 20(11), 2166-2177. [Link]

-

Gotti, C., et al. (2006). Synthesis, binding, and modeling studies of new cytisine derivatives, as ligands for neuronal nicotinic acetylcholine receptor subtypes. Journal of Medicinal Chemistry, 49(2), 676-689. [Link]

-

Besson, T., et al. (2013). (−)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. Chemical Reviews, 113(1), 1-41. [Link]

-

Lee, S., & Hong, S. (2024). Stereodivergent Synthesis of Alkaloid (±)-223A and (±)-6-epi-223A via Rh-Catalyzed Hydroformylation Double Cyclization. The Journal of Organic Chemistry, 89(7), 4446-4451. [Link]

-

Sparatore, F., et al. (2004). Cytisine derivatives as ligands for neuronal nicotine receptors and with various pharmacological activities. Il Farmaco, 59(1), 1-8. [Link]

-

He, Y., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39(5), 948-961. [Link]

-

Gizzatullin, A. R., et al. (2020). Stereodirected synthesis of alkaloid-like quinolizidine systems. ResearchGate. [Link]

-

Struth, F. R., & Hirschhäuser, C. (2016). A Modular Approach to the Asymmetric Synthesis of Cytisine. European Journal of Organic Chemistry, 2016(6), 958-964. [Link]

-

Ang, E. S. L., et al. (2018). Synthesis of (-)-Cytisine Using a 6- endo aza-Michael Addition. ResearchGate. [Link]

-

Kalika, J., et al. (2021). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 12, 783578. [Link]

-

Kalika, J., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science, 12, 799982. [Link]

-

Gong, T., et al. (2023). Cytisine: State of the art in pharmacological activities and pharmacokinetics. Frontiers in Pharmacology, 14, 1162103. [Link]

Sources

- 1. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 2. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytisine: State of the art in pharmacological activities and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. datapdf.com [datapdf.com]

- 7. Synthesis of (-)-Cytisine Using a 6- endo aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, binding, and modeling studies of new cytisine derivatives, as ligands for neuronal nicotinic acetylcholine receptor subtypes. | Semantic Scholar [semanticscholar.org]

The Pharmacological Profile of Tetrahydrocytisine and its Derivatives: A Technical Guide for Drug Development Professionals

Foreword: Unlocking the Potential of a Natural Scaffold

The quest for novel therapeutics targeting the central nervous system is a perpetual frontier in drug discovery. Within this landscape, natural products continue to serve as a rich wellspring of inspiration, offering intricate molecular architectures honed by evolution. Cytisine, a plant alkaloid, has long been recognized for its potent interaction with nicotinic acetylcholine receptors (nAChRs), leading to its use as a smoking cessation aid. This guide delves into the pharmacological profile of a close analogue, Tetrahydrocytisine (THC), and its derivatives. By exploring the nuanced interplay between chemical structure and biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the therapeutic potential of this fascinating class of compounds. This document moves beyond a simple recitation of facts, offering insights into the causal relationships that govern experimental design and data interpretation in the context of nAChR modulation.

The Core Moiety: From Cytisine to this compound

Cytisine, a tricyclic quinolizidine alkaloid, serves as the foundational scaffold. Its rigid structure and inherent affinity for nAChRs make it an attractive starting point for medicinal chemistry campaigns. The transition from cytisine to this compound involves the saturation of the pyridone ring, a chemical modification with profound implications for the molecule's three-dimensional conformation and its interaction with the receptor binding pocket.

Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved through the catalytic hydrogenation of cytisine. A general protocol is outlined below. It is imperative to note that specific reaction conditions, including catalyst choice, solvent, temperature, and pressure, may require optimization to achieve high yield and purity.

Experimental Protocol: Synthesis of (1R,5S,12S)-Tetrahydrocytisine from Cytisine

-

Reaction Setup: In a high-pressure reaction vessel, dissolve cytisine in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, platinum(IV) oxide (PtO2) or palladium on carbon (Pd/C). The catalyst loading is typically 5-10 mol%.

-

Hydrogenation: Seal the vessel and purge with an inert gas, such as nitrogen or argon. Subsequently, introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for a predetermined duration (e.g., 12-24 hours), or until hydrogen uptake ceases.

-

Work-up: After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel to yield pure this compound.

Causality in Synthesis: The choice of catalyst and reaction conditions is critical. Platinum-based catalysts are often effective for the reduction of aromatic systems. The solvent choice influences the solubility of the starting material and the catalyst's activity. Temperature and pressure are modulated to provide sufficient energy for the reaction to proceed efficiently without promoting side reactions.

Pharmacological Profile: Interrogating the Nicotinic Acetylcholine Receptor

The primary pharmacological target of this compound and its derivatives are the nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels. These receptors are pentameric structures composed of various subunits (α2-α10, β2-β4), with the α4β2 subtype being particularly abundant in the central nervous system and a key player in nicotine addiction.[1]

Mechanism of Action: A Partial Agonist at the α4β2 nAChR

Similar to its parent compound, cytisine, this compound is expected to act as a partial agonist at the α4β2 nAChR. This dualistic action is central to its therapeutic potential.

-

Agonist Activity: By binding to and activating the receptor, it mimics the effect of nicotine, albeit to a lesser degree. This can alleviate withdrawal symptoms and cravings.

-

Antagonist Activity: By occupying the binding site, it competitively inhibits the binding of nicotine, thereby reducing the rewarding effects of smoking.

The saturation of the pyridone ring in this compound may alter its binding affinity (Ki) and efficacy (EC50/IC50) compared to cytisine. Structure-activity relationship (SAR) studies on related cytisine derivatives suggest that modifications to this ring can significantly impact receptor subtype selectivity.

In Vitro Characterization: Quantifying Receptor Interaction

A thorough in vitro pharmacological characterization is essential to understand the potency, selectivity, and functional activity of this compound and its derivatives. Key experimental approaches are detailed below.

Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the α4β2 nAChR.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α4β2 nAChR (e.g., HEK293 cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand for the α4β2 nAChR (e.g., [3H]-Epibatidine or [3H]-Cytisine), and varying concentrations of the test compound (e.g., this compound).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality in Radioligand Binding: The choice of radioligand is critical; it must have high affinity and selectivity for the target receptor. The incubation time and temperature are optimized to ensure the binding reaction reaches equilibrium. The rapid filtration and washing steps are crucial to minimize the dissociation of the ligand-receptor complex.

Table 1: Representative Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of Cytisine and Varenicline at Human nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | EC50 (µM) (Activation) | IC50 (nM) (Inhibition) |

| Cytisine | α4β2 | 2.0 ± 0.2 | 0.06 - 18 | 0.05 - 2.8 |

| Varenicline | α4β2 | 0.4 ± 0.1 | - | - |

| Cytisine | α7 | 5890 ± 1250 | - | - |

| Varenicline | α7 | 125 ± 18 | - | - |

| Cytisine | α3β4 | 480 ± 63 | - | - |

| Varenicline | α3β4 | 86 ± 16 | - | - |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity

This protocol is used to measure the functional activity (agonist or antagonist) of a test compound at nAChRs expressed in Xenopus laevis oocytes.

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

-

cRNA Injection: Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Drug Application: Perfuse the oocyte with a baseline buffer and then apply the test compound at various concentrations. To assess antagonist activity, co-apply the test compound with a known agonist (e.g., acetylcholine).

-

Data Acquisition and Analysis: Record the ion currents elicited by the application of the compounds. Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Causality in Electrophysiology: The TEVC technique allows for the direct measurement of ion channel function. The use of a heterologous expression system like Xenopus oocytes provides a controlled environment to study specific receptor subtypes in isolation. The concentration-response relationship reveals the potency and efficacy of the compound.

Downstream Signaling Pathways

Activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of cations (Na+ and Ca2+).

Diagram: nAChR-Mediated Signaling Pathways

Sources

The Journey from Golden Rain to Chiral Ligand: A Technical Guide to the Discovery and Natural Sources of Tetrahydrocytisine and its Precursor, Cytisine

This guide provides an in-depth exploration of Tetrahydrocytisine, a synthetic derivative of the naturally occurring alkaloid, Cytisine. Recognizing that the story of this compound begins with its natural precursor, this document is structured to first provide a comprehensive understanding of the discovery, natural origins, and biosynthesis of Cytisine. Subsequently, it will delve into the transformation of Cytisine to this compound and the methodologies for its isolation and characterization. This approach is designed to offer researchers, scientists, and drug development professionals a complete narrative and practical foundation for working with these compounds.

The Alkaloid of Interest: An Introduction to Cytisine and this compound

Cytisine is a quinolizidine alkaloid found in numerous plant species, particularly within the Fabaceae family.[1][2] For centuries, plants containing this compound have been noted for their toxicity.[3] However, in the 20th century, the pharmacological properties of Cytisine, which are qualitatively similar to nicotine, were recognized.[4][5] This led to its development and use, primarily in Central and Eastern Europe, as a smoking cessation aid.[4][6]

This compound is a derivative of Cytisine, produced through the catalytic hydrogenation of the pyridone ring of the Cytisine molecule. While not a naturally occurring compound itself, its synthesis from a readily available natural product makes it an important chiral building block in organic synthesis. This guide will illuminate the path from the natural sources of Cytisine to the synthetic applications of this compound.

A Historical Perspective: The Discovery of Cytisine

The discovery of Cytisine spans several decades of the 19th and 20th centuries, marking a significant milestone in alkaloid chemistry.

-

1818: The presence of a potentially active compound in the seeds of the "golden rain" tree (Cytisus laburnum) is first noted.[4][5]

-

1865: The pure alkaloid is successfully isolated from Cytisus laburnum seeds.[4][5][7]

-

1912: The pharmacological actions of Cytisine are documented and found to be remarkably similar to those of nicotine.[4][5]

-

Mid-20th Century: During World War II, leaves from plants containing Cytisine were reportedly used as a tobacco substitute by German and Russian soldiers.[5][8]

-

1964: A Bulgarian pharmaceutical company, Sopharma, commercializes Cytisine as a smoking cessation aid under the brand name Tabex.[4][9][10]

This timeline highlights the journey of Cytisine from a known plant toxin to a recognized pharmaceutical agent.

The Botanical Treasury: Natural Sources of Cytisine

Cytisine is predominantly found in plants belonging to the subfamily Faboideae of the family Fabaceae.[9] Several genera are known to be rich sources of this alkaloid.

| Plant Genus | Common Name(s) | Family | Primary Source(s) of Cytisine |

| Laburnum | Golden Chain, Golden Rain | Fabaceae | Seeds of Laburnum anagyroides |

| Cytisus | Broom | Fabaceae | Various species |

| Sophora | Mescalbean, Mamane | Fabaceae | Seeds of various species |

| Thermopsis | Goldenbanner, False Lupin | Fabaceae | Various species |

| Genista | Broom | Fabaceae | Various species |

| Baptisia | False Indigo | Fabaceae | Various species |

| Anagyris | Stinking Bean Trefoil | Fabaceae | Various species |

| Retama | White Broom | Fabaceae | Various species |

| Gymnocladus | Kentucky Coffeetree | Fabaceae (subfamily Caesalpinioideae) | Various species |

This table summarizes the major plant genera known to produce Cytisine.

The concentration of Cytisine can vary significantly depending on the plant species, the part of the plant, and the growing conditions. The seeds of Laburnum anagyroides are a particularly rich source, containing up to 1.5% Cytisine by weight.[8]

The Molecular Factory: Biosynthesis of Cytisine

Cytisine is classified as a quinolizidine alkaloid. The biosynthesis of this class of compounds has been studied in various plants, particularly in the genus Lupinus. The general pathway begins with the amino acid L-lysine.[11][12][13]

The key steps in the biosynthesis of the quinolizidine alkaloid core are:

-

Decarboxylation of L-lysine: The enzyme lysine decarboxylase (LDC) removes the carboxyl group from L-lysine to form cadaverine.[11][13]

-

Oxidative Deamination of Cadaverine: A copper amine oxidase (CAO) enzyme catalyzes the oxidative deamination of cadaverine to 5-aminopentanal.[13]

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form Δ¹-piperideine.[13]

-

Formation of the Quinolizidine Skeleton: Through a series of proposed enzymatic reactions, three molecules of Δ¹-piperideine (derived from three molecules of lysine) are thought to condense to form the characteristic tetracyclic quinolizidine core structure, from which Cytisine and other related alkaloids are derived.[11][14]

The biosynthesis is understood to occur primarily in the green, aerial parts of the plant, with the alkaloids then being transported to other tissues for storage.[14]

Caption: Generalized biosynthetic pathway of quinolizidine alkaloids, including Cytisine.

From Nature to the Lab: The Synthesis of this compound

This compound is not found in nature but is readily synthesized from its precursor, Cytisine. The transformation involves the reduction of the α,β-unsaturated lactam (a pyridone ring) within the Cytisine molecule. This is typically achieved through catalytic hydrogenation.[15][16]

Reaction: Cytisine to this compound

Caption: Catalytic hydrogenation of Cytisine to yield this compound.

While specific reaction conditions can be optimized, a general procedure involves dissolving Cytisine in a suitable solvent, such as ethanol, and treating it with hydrogen gas in the presence of a heterogeneous catalyst, like palladium on carbon (Pd/C).[15] This reaction selectively reduces the double bonds in the pyridone ring without affecting the rest of the molecule's structure.

Extraction and Purification of Cytisine: A Technical Protocol

The isolation of Cytisine from plant material is a multi-step process that leverages the basic nature of alkaloids. The following is a generalized protocol based on established methods.

Experimental Protocol: Isolation of Cytisine

-

Milling and Extraction:

-

The dried plant material (e.g., Laburnum anagyroides seeds) is finely milled to increase the surface area for extraction.

-

The milled material is then subjected to extraction with a lower alcohol (e.g., methanol or ethanol) that has been acidified with a mineral acid (e.g., HCl) to a pH of 1.5-3.5. This protonates the basic nitrogen atoms of the alkaloids, forming salts that are soluble in the alcohol-water mixture.

-

-

Solvent Removal and Initial Purification:

-

The combined alcohol-aqueous extracts are concentrated under vacuum to remove the alcohol.

-

The resulting aqueous concentrate is filtered to remove insoluble plant material.

-

This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform or methylene chloride) to remove non-polar impurities like fats and chlorophyll, which remain in the organic phase.

-

-

Basification and Liquid-Liquid Extraction:

-

The purified acidic aqueous concentrate is then basified to a pH of 9-12 with an alkaline hydroxide (e.g., NaOH) or ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.

-

The resulting alkaline aqueous solution is then repeatedly extracted with an organic solvent like chloroform or methylene chloride. The free base Cytisine partitions into the organic layer.

-

-

Crystallization and Final Purification:

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and then evaporated to dryness to yield the crude Cytisine.

-

The crude product is then dissolved in a minimal amount of a solvent like acetone or ethyl acetate to form a suspension.

-

The suspension is cooled (e.g., to 5-10°C) to induce crystallization of the pure Cytisine.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried to yield the final product.

-

Caption: Workflow for the isolation and purification of Cytisine from plant sources.

Physicochemical Characterization

The structural and physical properties of Cytisine and this compound are distinct, primarily due to the saturation of the pyridone ring in the latter.

| Property | Cytisine | This compound |

| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₈N₂O[1] |

| Molecular Weight | 190.24 g/mol [17] | 194.27 g/mol [1] |

| CAS Number | 485-35-8[9] | 18161-94-9[1] |

| Appearance | White crystalline solid[17] | Not specified |

| Melting Point | 152-153 °C[17] | Not specified |

| logP (Octanol/Water) | Not specified | 0.607[1] |

| Water Solubility (logS) | Not specified | -1.27[1] |

This table provides a comparison of the key physicochemical properties of Cytisine and its hydrogenated derivative, this compound.

Conclusion

The journey to understanding and utilizing this compound is intrinsically linked to its natural precursor, Cytisine. Discovered in the 19th century from common plants like the golden rain tree, Cytisine has a rich history as both a botanical toxin and a valuable pharmaceutical. Its biosynthesis from L-lysine places it within the well-established family of quinolizidine alkaloids. Well-defined protocols for its extraction and purification from natural sources provide a reliable supply for both medicinal use and further chemical synthesis. The conversion of Cytisine to this compound through catalytic hydrogenation opens avenues for its use as a chiral building block in the development of new chemical entities. This guide has provided a comprehensive overview, from the natural origins of Cytisine to the synthesis of this compound, offering a solid foundation for researchers and developers in the field.

References

-

Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. [Link]

-

Bunsupa, S., et al. (2016). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 7, 1370. [Link]

-

Cheméo. (2025). 1,5-Methano-8H-pyrido[1,2-a][11][13]diazocin-8-one, decahydro-. Cheméo. [Link]

-

Wikipedia. (2024). Cytisine. Wikipedia. [Link]

-

GRESP. (2014). Cytisine, the world's oldest smoking cessation aid. GRESP. [Link]

-

Tutka, P., & Zatoński, W. (2014). Cytisine for smoking cessation: a literature review and a meta-analysis. Thorax, 69(11), 993-1002. [Link]

-

Cárdenas-Conejo, Y., et al. (2021). Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. Molecules, 26(16), 4786. [Link]

-

Prochaska, J. J., & Das, S. (2013). Cytisine, the world's oldest smoking cessation aid. BMJ, 347, f5336. [Link]

-

Chemistry LibreTexts. (2021). 5.5: Catalytic Hydrogenation. Chemistry LibreTexts. [Link]

-

Indena. (n.d.). Cytisine. Indena. [Link]

-

Coe, J. W., et al. (2019). Discovery and development of varenicline for smoking cessation. Journal of Medicinal Chemistry, 62(24), 10948-10972. [Link]

-

Polosa, R., et al. (2024). Cytisine for smoking cessation: A 40-day treatment with an induction period. Tobacco Prevention & Cessation, 10, 11. [Link]

-

Gotti, C., & Clementi, F. (2021). A Review of the Organic Synthesis and Medicinal Applications of the Natural Product Cytisine. Molecules, 26(11), 3299. [Link]

-

Grokipedia. (n.d.). Cytisine. Grokipedia. [Link]

-

University of Bristol, School of Chemistry. (2019). Cytisine - Molecule of the Month. University of Bristol. [Link]

Sources

- 1. chemeo.com [chemeo.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of (+/-)-cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

- 9. datapdf.com [datapdf.com]

- 10. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro- (CAS 18161-94-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. researchgate.net [researchgate.net]

- 13. A short synthesis of (+/-)-cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early Preclinical Efficacy of Tetrahydrocytisine

This guide provides a comprehensive technical overview of the early preclinical evaluation of Tetrahydrocytisine (THC), a nicotinic acetylcholine receptor (nAChR) partial agonist with therapeutic potential for smoking cessation. As a structural analog of cytisine, a well-established smoking cessation aid in Eastern and Central Europe, this compound is a promising candidate for development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the rationale, experimental design, and interpretive considerations for the preclinical assessment of this novel compound.

Introduction: The Rationale for this compound

Nicotine addiction remains a global public health crisis, driving the demand for more effective and better-tolerated smoking cessation therapies. The therapeutic efficacy of existing treatments, such as varenicline and cytisine, is attributed to their action as partial agonists at α4β2 nicotinic acetylcholine receptors.[1][4][5] These agents mitigate withdrawal symptoms and reduce the rewarding effects of nicotine.[1][4]

This compound, a hydrogenated derivative of cytisine, represents a next-generation approach. The structural modification, specifically the saturation of the pyridone ring, is hypothesized to alter the compound's physicochemical properties, potentially leading to an improved pharmacokinetic and safety profile compared to its parent compound, cytisine. The fundamental scientific rationale is to retain the beneficial partial agonism at the target receptor while optimizing drug-like properties.

Mechanism of Action: Partial Agonism at Nicotinic Acetylcholine Receptors

Based on its structural similarity to cytisine, this compound is presumed to act as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 subtype.[1][4] This receptor subtype is densely expressed in brain regions associated with reward and addiction and is a key mediator of nicotine's reinforcing effects.[1][4]

As a partial agonist, this compound is expected to elicit a submaximal receptor response compared to the full agonist, nicotine. This dual action is critical to its therapeutic effect:

-

Agonist Action: By providing a low level of stimulation to α4β2 nAChRs, this compound can alleviate the symptoms of nicotine withdrawal, such as craving, irritability, and anxiety.

-

Antagonist Action: In the presence of nicotine (i.e., if a person smokes), this compound will compete for the same binding site on the α4β2 receptor. Because it elicits a lower response than nicotine, it effectively blocks the rewarding and reinforcing effects of smoking.

Signaling Pathway of this compound at the α4β2 Nicotinic Acetylcholine Receptor

Caption: Conceptual signaling pathway of this compound at the α4β2 nAChR.

Preclinical Efficacy Evaluation: A Comparative Approach

To date, specific preclinical efficacy data for this compound in animal models of nicotine addiction has not been extensively published. Therefore, this section will detail the established preclinical efficacy of the parent compound, cytisine, to provide a framework for the anticipated effects and necessary studies for this compound.

Animal Models of Nicotine Addiction

Several validated animal models are employed to assess the potential of a compound to treat nicotine addiction. These models are designed to evaluate different aspects of the addictive process, including the rewarding effects of nicotine, withdrawal symptoms, and relapse behavior.

| Animal Model | Description | Key Endpoints | Relevance to Smoking Cessation |

| Nicotine Self-Administration | Animals are trained to press a lever to receive an intravenous infusion of nicotine. | Number of infusions, break-point in progressive ratio schedules. | Models the compulsive drug-seeking behavior characteristic of addiction. |

| Conditioned Place Preference (CPP) | A classical conditioning paradigm where the rewarding effects of nicotine are associated with a specific environment. | Time spent in the nicotine-paired chamber versus a saline-paired chamber. | Assesses the rewarding and motivational properties of the drug. |

| Nicotine Withdrawal Syndrome | Chronic nicotine administration is abruptly stopped, and behavioral and physiological signs of withdrawal are measured. | Somatic signs (e.g., teeth chattering, writhing), anxiety-like behaviors (e.g., elevated plus maze). | Evaluates the ability of a compound to alleviate withdrawal symptoms. |

| Reinstatement of Nicotine Seeking | Following extinction of nicotine self-administration, drug-seeking behavior is reinstated by exposure to nicotine, cues, or stress. | Lever pressing in the absence of drug delivery. | Models relapse, a major challenge in smoking cessation. |

Expected Efficacy Profile of this compound

Based on the data for cytisine and varenicline, this compound is expected to demonstrate efficacy across these models by:

-

Reducing nicotine self-administration.

-

Blocking the development of nicotine-induced conditioned place preference.

-

Attenuating the somatic and affective signs of nicotine withdrawal.

-

Preventing the reinstatement of nicotine-seeking behavior.

Pharmacokinetic Profile: From Cytisine to this compound

The pharmacokinetic properties of a drug candidate are critical to its success, influencing dosing regimen, efficacy, and safety. While detailed pharmacokinetic data for this compound in preclinical species are not yet widely available, the known profile of cytisine provides a valuable point of comparison.

Pharmacokinetics of Cytisine in Animal Models

| Parameter | Species | Value | Citation |

| Half-life (t½) | Mice | 200 min (IV) | [6] |

| Maximum Concentration (Tmax) | Mice | 2 hours (oral) | [6] |

| Absorption Rate | Mice | ~42% (oral) | [6] |

| Excretion | Mice | 32% in urine within 24h (IV) | [6] |

| Tissue Distribution | Mice | Highest concentrations in liver, adrenals, and kidneys. | [6] |

Hypothesized Pharmacokinetic Advantages of this compound

The hydrogenation of the pyridone ring in this compound is anticipated to alter its physicochemical properties, which may translate to an improved pharmacokinetic profile:

-

Increased Lipophilicity: This could potentially enhance blood-brain barrier penetration, leading to greater target engagement at lower doses.

-

Altered Metabolism: The saturated ring system may be less susceptible to certain metabolic pathways, potentially leading to a longer half-life and reduced metabolic liabilities.

-

Improved Oral Bioavailability: Changes in solubility and membrane permeability could lead to more efficient absorption from the gastrointestinal tract.

Preclinical Safety and Toxicology

A rigorous assessment of a drug candidate's safety is paramount before it can be advanced to human clinical trials. This involves a battery of in vitro and in vivo studies designed to identify potential toxicities and establish a safe therapeutic window.

Standard Preclinical Safety Evaluation Workflow

Caption: A typical workflow for preclinical safety and toxicology studies.

Safety Profile of Cytisine

Clinical experience with cytisine suggests a generally favorable safety profile, with the most common adverse effects being mild to moderate gastrointestinal issues.[3] Preclinical toxicology studies for cytisine have established its relative safety at therapeutic doses.[7] However, comprehensive, modern preclinical safety data for cytisine is not as extensive as would be required for a new drug submission today.[1]

Future Directions: Essential Preclinical Studies for this compound

To advance the development of this compound, a comprehensive preclinical program is necessary to definitively establish its efficacy, pharmacokinetic, and safety profiles. The following are key experimental protocols that should be prioritized.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of this compound at various nAChR subtypes.

Protocol:

-

Cell Culture: Utilize cell lines (e.g., HEK293) stably expressing human nAChR subtypes (e.g., α4β2, α3β4, α7).

-

Radioligand Binding Assay:

-

Prepare cell membrane homogenates.

-

Incubate membranes with a radiolabeled ligand (e.g., [³H]-epibatidine for α4β2) and varying concentrations of this compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of this compound.

-

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes:

-

Inject oocytes with cRNA encoding the desired nAChR subunits.

-

Perfuse oocytes with varying concentrations of this compound and measure the resulting ion current to determine its potency (EC₅₀) and efficacy relative to acetylcholine or nicotine.

-

In Vivo Efficacy in a Rat Model of Nicotine Self-Administration

Objective: To assess the effect of this compound on nicotine-seeking behavior.

Protocol:

-

Animal Model: Use adult male Wistar rats.

-

Surgery: Implant intravenous catheters for nicotine delivery.

-

Training: Train rats to self-administer nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule.

-

Treatment: Once stable responding is achieved, administer this compound (or vehicle control) via an appropriate route (e.g., oral gavage, subcutaneous injection) prior to the self-administration sessions.

-

Data Analysis: Compare the number of nicotine infusions earned between the this compound-treated and control groups.

Rodent Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rats.

Protocol:

-

Animal Model: Use adult male Sprague-Dawley rats with jugular vein cannulas.

-

Dosing: Administer a single dose of this compound intravenously and orally to two separate groups of rats.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

-

Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key parameters including clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.

28-Day Repeat-Dose Toxicology Study

Objective: To evaluate the potential toxicity of this compound following daily administration for 28 days in a rodent and non-rodent species.

Protocol:

-

Species: Use Sprague-Dawley rats and Beagle dogs.

-

Dosing: Administer three dose levels of this compound (low, mid, high) and a vehicle control daily for 28 days.

-

Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmic and neurological examinations.

-

Clinical Pathology: Collect blood and urine samples at baseline and termination for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the study, conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues.

Conclusion

This compound holds significant promise as a novel therapeutic for smoking cessation. Its development is grounded in the established clinical utility of its parent compound, cytisine, and the validated mechanism of α4β2 nAChR partial agonism. The key to unlocking its potential lies in a thorough and systematic preclinical evaluation. The experimental frameworks and protocols outlined in this guide provide a robust pathway for elucidating the efficacy, pharmacokinetic, and safety profile of this compound, thereby laying the essential groundwork for its successful translation to the clinic.

References

- Tutka, P., & Zatoński, W. (2006). Cytisine for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. Pharmacological Reports, 58(6), 777–798.

- Klocking, H. P., Richter, M., & Stoyanov, S. (1985). Pharmacokinetic studies with 3H-cytisine. Biomedica Biochimica Acta, 44(7-8), 1251–1256.

-

Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

-

Inotiv. (n.d.). Safety Pharmacology. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

- Tutka, P., Vinnikov, D., Courtney, R. J., & Benowitz, N. L. (2019).

- Rigotti, N. A., Benowitz, N. L., Sher, S., St. Helen, G., Cinciripini, P. M., & Anthenelli, R. M. (2023). Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. JAMA, 330(2), 152–160.

- Lucchi, C., et al. (2024). Cytisine for smoking cessation: A 40-day treatment with an induction period.

- Cytisine as an Emerging Tool for Smoking Cessation and Addiction Treatment. (2023). Journal of Addiction Medicine, 17(4), 489-490.

- Zatoński, M., & Zatoński, W. (2024). On cytisine's safety, efficacy and cost-effectiveness in smoking cessation: A brief summary of clinical and pharmacoeconomic study results.

- Cashman, J. R., et al. (2016). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 11(7), 715–732.

- Gee, A. D., et al. (2013). Gating of nicotinic ACh receptors: latest insights into ligand binding and function. Journal of Neurochemistry, 124(4), 453–463.